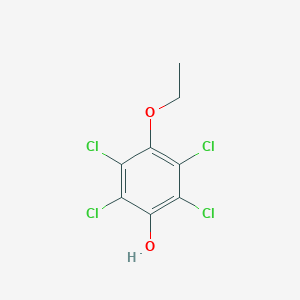
2,3,5,6-Tetrachloro-4-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrachloro-4-ethoxyphenol is an organochlorine compound characterized by the presence of four chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its significant chemical stability and reactivity, making it a valuable substance in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the compound. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrachloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroquinone, while substitution with ammonia can produce tetrachloroaniline derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrachloro-4-ethoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachloro-4-ethoxyphenol involves its interaction with cellular components, leading to various biochemical effects. The compound can inhibit enzyme activity by binding to active sites or altering the structure of proteins. Its chlorinated structure allows it to penetrate cell membranes and disrupt cellular processes, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrachlorophenol: Similar in structure but lacks the ethoxy group, making it less soluble in organic solvents.
2,3,5,6-Tetrachloro-4-methoxyphenol: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
2,3,5,6-Tetrachloro-4-nitrophenol: The presence of a nitro group significantly alters its chemical behavior and applications.
Uniqueness: 2,3,5,6-Tetrachloro-4-ethoxyphenol is unique due to its ethoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to other tetrachlorophenol derivatives. This makes it particularly useful in specific chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
65824-96-6 |
|---|---|
Formule moléculaire |
C8H6Cl4O2 |
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H6Cl4O2/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h13H,2H2,1H3 |
Clé InChI |
CIEYYOKARNBKGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



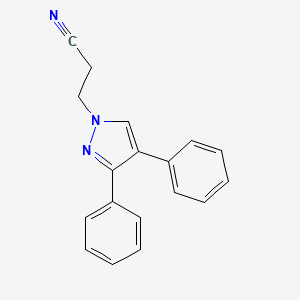
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
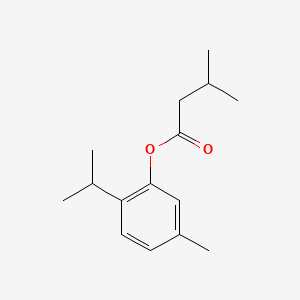
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
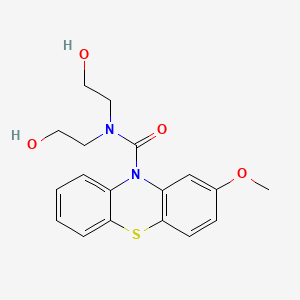
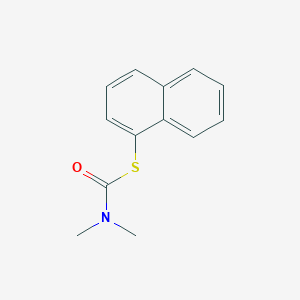
![3-[4-(Dodecyloxy)phenyl]prop-2-enal](/img/structure/B14469645.png)
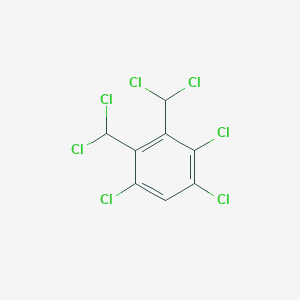

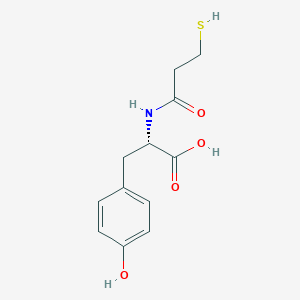
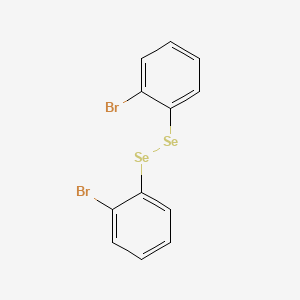
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
